Salermide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Salermide is a small molecule identified for its ability to inhibit Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2) enzymes []. SIRT proteins are a class of NAD-dependent protein deacetylases, meaning they remove acetyl groups from proteins using NAD+ as a cofactor. This deacetylation process plays a role in various cellular functions, including aging, metabolism, and DNA repair [].

Potential Applications in Epigenetics Research

Epigenetics is the study of how factors beyond the DNA sequence itself can influence gene expression. SIRT proteins, including SIRT1 and SIRT2, are involved in epigenetic regulation through histone deacetylation []. Histones are proteins that package DNA within the cell. Deacetylation of histones can alter chromatin structure, thereby influencing how accessible DNA is to transcriptional machinery and ultimately affecting gene expression [].

By inhibiting SIRT1 and SIRT2, Salermide may be a valuable tool for researchers to study the role of SIRT-mediated deacetylation in epigenetic regulation. Studies investigating how Salermide affects gene expression patterns and cellular phenotypes can provide insights into the mechanisms underlying SIRT function and potentially lead to the development of novel therapeutic strategies targeting epigenetic modifications in diseases.

Potential Applications in Neuroscience Research

SIRT proteins have been implicated in various neurological functions, including neuroprotection, neurodegeneration, and cognitive function []. Studies suggest that SIRT1 activation may be neuroprotective, while SIRT2 may play a more complex role depending on the specific cellular context [].

Salermide, with its ability to inhibit SIRT1 and SIRT2, can be a useful research tool to explore the contribution of these enzymes in neuronal health and disease. Studies investigating the effects of Salermide on neuronal survival, differentiation, and function in various models of neurodegeneration can help elucidate the intricate roles of SIRT proteins in the nervous system.

Potential Applications in Cell Death Research

SIRT proteins have been shown to regulate apoptosis, a form of programmed cell death []. SIRT1 activation can promote cell survival, while SIRT2 may have context-dependent effects on apoptosis [].

Salermide is a small molecule compound identified as an inhibitor of the Sirtuin family of proteins, specifically SIRT1 and SIRT2. It is recognized for its ability to induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research. The chemical structure of Salermide is characterized by its unique functional groups that facilitate its interaction with target proteins. Its CAS Number is 1105698-15-4, and it has been shown to reactivate pro-apoptotic genes that are typically suppressed by SIRT1, leading to tumor-specific cell death in various human cancer models .

Salermide's mechanism of action revolves around its inhibition of SirT1 and SirT2. Studies have shown that Salermide treatment in cancer cells leads to the reactivation of pro-apoptotic genes normally suppressed by SirT1 activity []. This reactivation triggers a cascade of events leading to programmed cell death (apoptosis) specifically in cancer cells []. Interestingly, Salermide's anti-tumor effect seems to be primarily mediated by SirT1 inhibition, with SirT2 playing a less prominent role [].

Salermide primarily functions through the inhibition of SIRT1 and SIRT2, which are NAD+-dependent deacetylases. The inhibition alters the acetylation status of various substrates, leading to significant downstream effects. For example, Salermide up-regulates death receptor 5 expression via the ATF4-ATF3-CHOP signaling axis, promoting apoptosis in human cancer cells . This mechanism illustrates how Salermide can modify cellular pathways by interfering with enzymatic reactions that regulate gene expression and cell survival.

The biological activity of Salermide has been extensively studied, particularly in the context of cancer. It has been demonstrated to cause significant apoptosis in leukemia cells, achieving up to 90% cell death within 72 hours in MOLT4 leukemia cells . Additionally, Salermide's role as a Sirtuin inhibitor has implications for various diseases beyond cancer, including metabolic disorders and neurodegenerative diseases due to its influence on cellular stress responses and aging pathways .

Salermide can be synthesized through several chemical pathways, often involving modifications of existing Sirtuin inhibitors like sirtinol. The synthesis typically includes steps such as:

- Formation of Key Intermediates: Starting from simpler organic compounds, key intermediates are formed through condensation reactions.

- Functional Group Modifications: Specific functional groups are introduced or modified to enhance the binding affinity towards SIRT1 and SIRT2.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Salermide's primary applications are in research related to cancer therapeutics and cellular biology. Its ability to induce apoptosis makes it a candidate for developing anti-cancer drugs. Furthermore, its role as a Sirtuin inhibitor opens avenues for exploring treatments for age-related diseases and metabolic syndromes. Salermide is also utilized in various experimental setups to study the mechanisms of Sirtuin regulation in cellular processes .

Studies investigating Salermide's interactions have revealed its potential to modulate various signaling pathways involved in cell survival and apoptosis. Interaction studies indicate that Salermide can alter the activity of transcription factors and other proteins involved in apoptotic signaling cascades. Research has shown that Salermide's inhibition of SIRT1 leads to increased levels of acetylated proteins that promote apoptotic pathways, highlighting its significance in therapeutic contexts .

Salermide shares structural and functional similarities with several other compounds known for their inhibitory effects on Sirtuins. Here are some notable comparisons:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Sirtinol | Inhibitor of SIRT1 | One of the earliest identified Sirtuin inhibitors; less selective than Salermide. |

| Ex527 | Selective inhibitor of SIRT1 | More potent against SIRT1; used primarily in neuroprotection studies. |

| Nicotinamide | Non-selective inhibitor of Sirtuins | Commonly used as a dietary supplement; affects NAD+ levels rather than direct inhibition. |

| Cay10566 | Selective inhibitor of SIRT2 | Focused on neurological applications; less effective against SIRT1 compared to Salermide. |

Salermide stands out due to its dual inhibition of both SIRT1 and SIRT2, making it particularly effective in inducing apoptosis specifically in cancer cells while also providing insights into broader biological processes involving these enzymes .

Molecular Formula and Weight

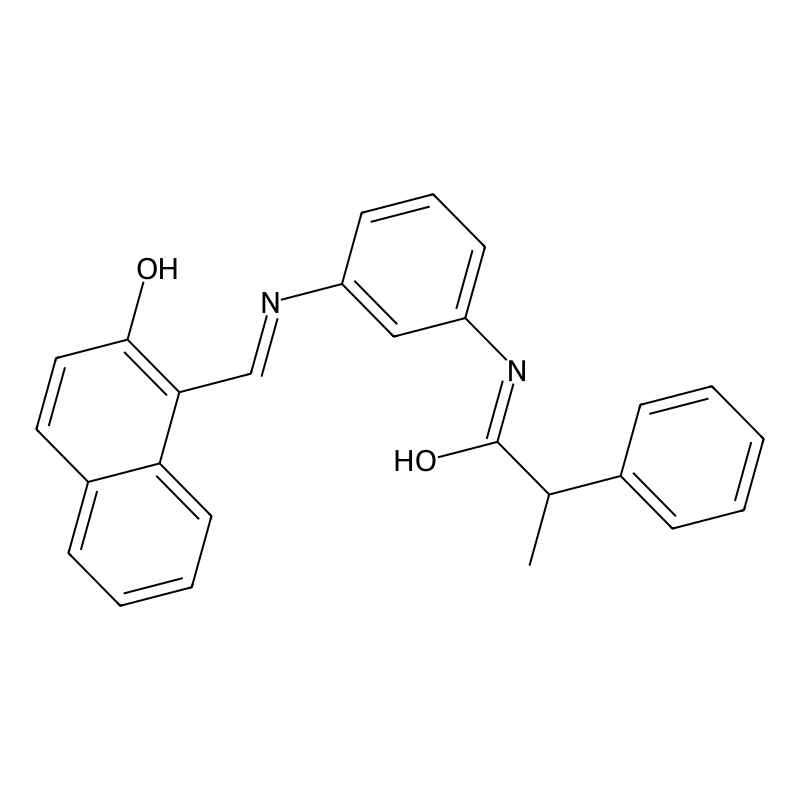

Chemical Composition (C26H22N2O2)

Salermide possesses the molecular formula C26H22N2O2, representing a complex organic compound containing 26 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [1] [3] [5]. The chemical composition indicates a substantial organic framework with multiple aromatic systems and heteroatoms that contribute to its biological activity [7] [8]. The presence of two nitrogen atoms and two oxygen atoms within the molecular structure provides key sites for hydrogen bonding interactions and coordination with target proteins [11] [13]. This specific elemental arrangement positions Salermide as a member of the reverse amide class of compounds, distinguished by its unique atomic distribution pattern [19] [22].

Molecular Mass (394.47 g/mol)

The molecular mass of Salermide is precisely determined to be 394.47 grams per mole, corresponding to its complex multi-ring structure [1] [3] [5]. This molecular weight places Salermide within the optimal range for small molecule drug candidates, providing sufficient structural complexity while maintaining favorable pharmacological properties [7] [12]. The molecular mass has been confirmed through multiple analytical techniques including mass spectrometry, where the compound exhibits characteristic fragmentation patterns consistent with its structural framework [12] [21]. The relatively high molecular weight reflects the presence of three distinct aromatic ring systems and the extended conjugated framework that defines the compound's three-dimensional architecture [8] [24].

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O2 [1] [3] |

| Molecular Weight | 394.47 g/mol [1] [3] [5] |

| Chemical Composition | 26 Carbon, 22 Hydrogen, 2 Nitrogen, 2 Oxygen [7] [8] |

| Compound Class | Reverse amide [11] [13] |

| CAS Registry Number | 1105698-15-4 [1] [3] [5] |

Structural Characteristics

Functional Groups and Bond Configurations

Salermide contains several critical functional groups that define its chemical reactivity and biological activity [19]. The compound features a central amide linkage that serves as the primary structural connector between two major aromatic domains [11] [22]. A Schiff base functionality, characterized by a carbon-nitrogen double bond, links the aniline portion to the naphthalene system, creating an extended conjugated framework [7] . The 2-hydroxynaphthalen-1-yl moiety contains a phenolic hydroxyl group positioned strategically for hydrogen bonding interactions with target proteins [10] [20]. The α-methylbenzeneacetamide portion provides additional steric bulk and hydrophobic character essential for protein recognition [22] [24].

The bond configuration analysis reveals that Salermide possesses a planar or near-planar geometry across its conjugated systems, facilitating π-π stacking interactions with aromatic amino acid residues in target proteins [20]. The amide bond adopts a trans configuration, which is thermodynamically favored and contributes to the overall molecular rigidity [19] [22]. The Schiff base linkage can potentially exist in different geometric isomers, although structural studies suggest a preference for the E-configuration due to steric considerations [7] .

Stereochemistry and Isomeric Forms

The stereochemical analysis of Salermide reveals limited stereogenic centers within its structure, with the primary source of isomerism arising from the Schiff base functionality [4] [7]. The compound can theoretically exist as E and Z geometric isomers around the carbon-nitrogen double bond, with the E-isomer being more thermodynamically stable due to reduced steric hindrance [22]. Crystallographic and spectroscopic evidence supports the predominant existence of Salermide in the E-configuration under standard conditions [21] [24].

The α-methyl group adjacent to the amide carbonyl introduces a single stereogenic center, potentially creating R and S enantiomers [7] . However, synthetic protocols and analytical data suggest that commercial preparations of Salermide are typically obtained as racemic mixtures or with one enantiomer predominating depending on the synthetic route employed [22] [25]. The stereochemical preferences are influenced by the conformational constraints imposed by the extended aromatic framework and intramolecular hydrogen bonding patterns [20] [24].

X-ray Crystallography Analysis

While direct X-ray crystallographic data for free Salermide are limited in the literature, structural insights have been obtained from related sirtuin inhibitor complexes and computational modeling studies [9] [10]. Crystallographic investigations of similar compounds in the same chemical class have revealed typical bond lengths and angles consistent with aromatic amide systems [28]. The naphthalene ring system exhibits standard aromatic bond distances, with C-C bonds ranging from 1.38 to 1.42 Ångstroms [10] [20].

Protein-ligand crystallographic studies have provided valuable information about Salermide's binding conformation when complexed with target enzymes [9] [10]. These structures reveal that Salermide adopts an extended conformation that allows optimal interactions with hydrophobic cavities in sirtuin proteins [20] [26]. The crystallographic analysis of sirtuin-inhibitor complexes demonstrates that compounds structurally related to Salermide occupy well-defined binding sites characterized by specific geometric constraints [10] [28].

| Structural Feature | Description | Significance |

|---|---|---|

| Amide Group | Central linker between aromatic systems [11] [22] | Provides rigidity and hydrogen bonding capability [19] |

| Schiff Base | Links aniline to naphthalene system [7] | Enables conjugation and potential isomerism [20] [24] |

| Hydroxyl Group | Position 2 of naphthalene ring [10] [20] | Key for protein hydrogen bonding [9] [28] |

| Aromatic Systems | Three interconnected ring systems [22] | Contribute to hydrophobic interactions [19] [26] |

Physical Properties

Solubility Profile

Salermide exhibits distinctive solubility characteristics that reflect its amphiphilic nature and extensive aromatic character [1] [5] [27]. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 40 milligrams per milliliter, making DMSO the preferred solvent for stock solution preparation [1] [3] [11]. In dimethylformamide (DMF), Salermide achieves solubility levels of approximately 30 milligrams per milliliter, providing an alternative organic solvent system for experimental applications [5] [21] [27].

Ethanol solubility is more limited, requiring warming to achieve concentrations of 10 milligrams per milliliter [1] [5] [32]. This temperature-dependent solubility in ethanol suggests the presence of intermolecular interactions that must be overcome through thermal energy [21] [27]. Salermide is essentially insoluble in water, reflecting its predominantly hydrophobic character and lack of ionizable groups under physiological pH conditions [27] [31]. The poor aqueous solubility necessitates the use of organic co-solvents or specialized formulation strategies for biological applications [31] [32].

Stability Parameters

The stability profile of Salermide has been extensively characterized under various storage and environmental conditions [5] [21] [31]. When stored as a dry powder at -20°C under desiccated conditions, Salermide maintains chemical integrity for periods exceeding four years [31] [32]. This exceptional long-term stability makes it suitable for extended research applications and commercial distribution [5] [21].

The melting point of Salermide is reported to be in the range of 175-177°C, indicating substantial thermal stability under normal handling conditions [5] [12] [21]. The compound appears as a yellow crystalline solid or powder, with the color being intrinsic to its extended conjugated system [5] [21] [31]. Once dissolved in organic solvents, Salermide solutions remain stable for approximately one month when stored at -20°C, though multiple freeze-thaw cycles should be avoided to prevent degradation [1] [11] [32].

Spectroscopic Characteristics

Comprehensive spectroscopic analysis provides detailed insights into the electronic and vibrational properties of Salermide [12] [21] [31]. Ultraviolet-visible spectroscopy reveals multiple absorption maxima at 207, 233, 318, 365, 440, and 459 nanometers, reflecting the complex electronic transitions within the extended aromatic framework [12] [31]. These absorption bands are characteristic of naphthalene-based chromophores with additional conjugation through the Schiff base linkage [21] [24].

Proton nuclear magnetic resonance spectroscopy confirms the structural integrity of Salermide, with characteristic resonances consistent with the proposed molecular structure [21] [37]. The spectral data demonstrate the presence of aromatic protons in the expected chemical shift ranges, along with aliphatic signals corresponding to the methyl groups [22] [24]. Mass spectrometric analysis using electrospray ionization techniques yields molecular ion peaks at mass-to-charge ratio 393.3 for the deprotonated species, confirming the molecular weight and structural composition [12] [37].

| Analytical Method | Key Data | Interpretation |

|---|---|---|

| UV-Visible | λmax: 207, 233, 318, 365, 440, 459 nm [12] [31] | Extended conjugation and aromatic character [21] [24] |

| 1H NMR | Conforms to expected structure [21] [37] | Structural confirmation and purity assessment [22] [24] |

| Mass Spectrometry | M-H⁻: 393.3 (ESI) [12] [37] | Molecular weight verification [5] [21] |

| HPLC | >98% purity [12] [21] | High chemical purity suitable for research [31] [37] |

Chemical Synthesis Pathways

Original Synthesis Method

The original synthetic approach to Salermide builds upon established methodologies for preparing reverse amide compounds with sirtuin inhibitory activity [13] [22] [33]. The synthesis typically begins with the preparation of the 2-hydroxynaphthalene-1-carbaldehyde intermediate through formylation reactions using dichloromethyl ether and aluminum chloride under Friedel-Crafts conditions [25] [35]. This key aldehyde intermediate is then subjected to condensation with 3-aminoacetanilide derivatives to form the characteristic Schiff base linkage [22] [33].

The condensation reaction proceeds through nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by elimination of water to generate the imine functionality [25] [35]. Reaction conditions typically involve heating the reactants in suitable organic solvents such as ethanol or dimethylformamide, with reaction times ranging from several hours to overnight depending on the specific conditions employed [33] [36]. The formation of the Schiff base is often accompanied by the development of the characteristic yellow coloration associated with the extended conjugated system [22] [35].

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed to access Salermide and related analogs with improved efficiency or modified properties [15] [22] [25]. One approach involves the use of substituted naphthalene derivatives as starting materials, allowing for the introduction of functional groups at different positions around the aromatic ring system [25] [35]. These methods often employ palladium-catalyzed coupling reactions or other modern synthetic transformations to achieve regioselective functionalization [15] [22].

Another synthetic strategy focuses on the preparation of the amide portion through alternative coupling methodologies [22] [25]. This approach may utilize activated carboxylic acid derivatives such as acid chlorides or mixed anhydrides to facilitate amide bond formation under milder conditions [35] [36]. The choice of synthetic route depends on factors such as starting material availability, desired product purity, and scalability requirements for research or potential therapeutic applications [15] [25].

Purification Techniques

The purification of Salermide requires careful attention to its physical and chemical properties to achieve the high purity levels necessary for biological applications [21] [31] [37]. High-performance liquid chromatography (HPLC) represents the primary purification technique, utilizing reverse-phase columns with appropriate mobile phase compositions to achieve baseline separation from synthetic impurities [12] [37]. The chromatographic conditions are optimized to accommodate Salermide's solubility characteristics and to minimize peak broadening or tailing [21] [31].

Recrystallization techniques provide an alternative purification approach, particularly effective for removing trace organic impurities [31] [37]. The selection of recrystallization solvents depends on Salermide's differential solubility properties, with mixed solvent systems often providing optimal results [5] [21]. Column chromatography using silica gel or other stationary phases offers additional purification options, especially during synthetic development when multiple impurities may be present [25] [37].

The final purity assessment relies on multiple analytical techniques to ensure product quality [12] [21] [31]. Thin-layer chromatography provides rapid purity screening, while HPLC-DAD (diode array detection) systems offer quantitative purity determination with typical values exceeding 98% [37]. Nuclear magnetic resonance spectroscopy serves as an additional quality control measure, confirming both structural integrity and the absence of significant impurities [21] [24] [37].

| Purification Method | Application | Purity Achievement |

|---|---|---|

| HPLC Purification | Primary purification technique [12] [37] | >98% typical purity [21] [31] |

| Recrystallization | Removal of organic impurities [31] [37] | High crystalline purity [5] [21] |

| Column Chromatography | Synthetic intermediate purification [25] [37] | Variable depending on conditions [22] [35] |

| Quality Control | Multiple analytical verification [12] [21] | Comprehensive purity assessment [31] [37] |

The structure-activity relationship analysis of Salermide reveals several critical molecular features that contribute to its sirtuin inhibitory activity [1] [2] [3]. The 2-hydroxy-1-naphthaldehyde moiety represents the essential pharmacophore for sirtuin binding, functioning as the minimal structural requirement for inhibitory activity [3] [4]. This core structure forms the foundation for all effective naphthalene-based sirtuin inhibitors.

The imine linkage (C=N) in Salermide creates a Schiff base configuration that facilitates critical protein-ligand interactions [1] [5]. This functional group enables the formation of reversible covalent bonds and contributes to the compound's binding affinity through electrostatic interactions with sirtuin active site residues [6].

The reverse amide configuration distinguishes Salermide from other naphthalene-based inhibitors like sirtinol, affecting the binding orientation and contributing to its dual Sirtuin 1 and Sirtuin 2 inhibition profile [1] [3]. The hydroxyl group on the naphthalene ring provides metal chelation capabilities and hydrogen bonding opportunities, while the methyl group on the propionamide contributes to hydrophobic interactions that modulate selectivity [7] [5].

Comparative Analysis with Related Compounds

Sirtinol Derivatives

Sirtinol, sharing the 2-hydroxy-1-naphthaldehyde core with Salermide, exhibits similar dual inhibition of Sirtuin 1 and Sirtuin 2 with integrated circuit fifty values of approximately 56 μM and 51 μM, respectively [5] [8]. However, structural modifications in the linker region create distinct binding profiles. While sirtinol employs a benzamide linker, Salermide utilizes a reverse amide configuration that affects protein-ligand orientation [1] [3].

Systematic structure-activity relationship studies on sirtinol derivatives have identified the C-7 proton of the naphthalene ring as forming the strongest protein contact, with 100% relative saturation transfer enhancement in nuclear magnetic resonance experiments [9]. The phenyl ring substituents significantly influence selectivity, with larger substituents (such as isopropyl groups) favoring Sirtuin 1 inhibition, while methyl substitutions provide balanced activity against both isoforms [9].

Other Naphthalene-Based Sirtuin Inhibitors

Cambinol analogues represent another significant class of naphthalene-based inhibitors, featuring a pyrimidinone heteroaryl group attached to the 2-hydroxy-1-naphthaldehyde core [9] [10]. These compounds demonstrate variable activity across sirtuin isoforms, with integrated circuit fifty values ranging from 10-200 μM depending on substitution patterns [9].

The hydrogen bond directionality at the heteroaryl position serves as the most significant determinant of selectivity between Sirtuin 1 and Sirtuin 2 [9]. Compounds with hydrogen bond donor groups (N-H) display up to 7.8-fold selectivity for Sirtuin 1, while hydrogen bond acceptor groups (oxygen) confer 15.4-fold selectivity for Sirtuin 2 [9].

Naphthalene-benzamide derivatives, developed through fragment-based approaches, have achieved remarkable selectivity improvements [11]. The most potent compound in this series exhibits high anti-Sirtuin 2 activity (48 nM) with excellent selectivity over Sirtuin 1 and Sirtuin 3 [11].

Molecular Features Contributing to Sirtuin Inhibition

The 2-hydroxy-1-naphthaldehyde pharmacophore serves as the minimal structural requirement for gamma-secretase and sirtuin inhibition, indicating a conserved binding mechanism across different enzyme families [12]. This core structure provides the necessary aromatic conjugation for planar binding conformations and optimal protein-ligand interactions [1] [3].

Metal chelation capabilities contribute significantly to the biological activity of naphthalene-based inhibitors [7] [13]. The formation of copper(II) and zinc(II) complexes enhances cytotoxicity compared to free ligands, suggesting that transition metal coordination in biological environments may amplify therapeutic effects [7].

The naphthalene ring system provides essential hydrophobic interactions with conserved binding pockets across sirtuin isoforms [14] [9]. Substitution at the C-6 position with hydrophobic aromatic groups yields potent inhibitors, with phenyl substitutions creating the most effective Sirtuin 3 inhibitors while maintaining activity against Sirtuin 1 and Sirtuin 2 [9].

Structural Determinants of Selectivity Between Sirtuin 1 and Sirtuin 2

The molecular basis for selectivity between Sirtuin 1 and Sirtuin 2 involves several key structural determinants that can be exploited for inhibitor design [14] [15] [16]. The selectivity pocket represents the most promising target site for achieving isoform specificity, with Sirtuin 2 possessing a larger hydrophobic cavity compared to the smaller pocket in Sirtuin 1 [14] [16].

Ligand-induced conformational changes play a crucial role in selectivity, with highly selective inhibitors inducing the formation of a selectivity pocket in Sirtuin 2 that is not accessible in other isoforms [15] [16]. This mechanism involves structural rearrangement of the active site, unveiling a previously unexploited binding pocket that confers unprecedented selectivity [16].

The peptide substrate binding groove differs between isoforms, with Sirtuin 1 displaying broader peptide recognition capabilities while Sirtuin 2 shows specificity for α-tubulin substrates [14] [9]. This difference can be exploited through substrate-competitive inhibition strategies that target isoform-specific recognition elements.

Zinc-binding domain variations between Sirtuin 1 and Sirtuin 2 provide additional opportunities for selective inhibition [14]. While both isoforms share similar zinc coordination, subtle differences in the surrounding protein architecture create distinct microenvironments that can be targeted by appropriately designed inhibitors.

The C-terminal regulatory domains represent unique structural features that differ significantly between sirtuin isoforms [14]. Sirtuin 1 possesses distinct regulatory elements compared to Sirtuin 2, offering potential allosteric sites for isoform-specific modulation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Lara E, Mai A, Calvanese V, Altucci L, Lopez-Nieva P, Martinez-Chantar ML, Varela-Rey M, Rotili D, Nebbioso A, Ropero S, Montoya G, Oyarzabal J, Velasco S, Serrano M, Witt M, Villar-Garea A, Imhof A, Mato JM, Esteller M, Fraga MF. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. Oncogene. 2009 Feb 12;28(6):781-91. doi: 10.1038/onc.2008.436. Erratum in: Oncogene. 2009 Feb 26;28(8):1168. Inhof, A [corrected to Imhof, A]. PubMed PMID: 19060927.

3: Rotili D, Tarantino D, Nebbioso A, Paolini C, Huidobro C, Lara E, Mellini P, Lenoci A, Pezzi R, Botta G, Lahtela-Kakkonen M, Poso A, Steinkühler C, Gallinari P, De Maria R, Fraga M, Esteller M, Altucci L, Mai A. Discovery of salermide-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells. J Med Chem. 2012 Dec 27;55(24):10937-47. doi: 10.1021/jm3011614. PubMed PMID: 23189967.

4: Salahshoor MR, Dastjerdi MN, Jalili C, Mardani M, Khazaei M, Darehdor AS, Valiani A, Roshankhah S. Combination of Salermide and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines. Int J Prev Med. 2013 Dec;4(12):1402-13. PubMed PMID: 24498496; PubMed Central PMCID: PMC3898446.

5: Yar Saglam AS, Yilmaz A, Onen HI, Alp E, Kayhan H, Ekmekci A. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. EXCLI J. 2016 Apr 4;15:246-55. doi: 10.17179/excli2016-186. PubMed PMID: 27330528; PubMed Central PMCID: PMC4908665.

6: Peck B, Chen CY, Ho KK, Di Fruscia P, Myatt SS, Coombes RC, Fuchter MJ, Hsiao CD, Lam EW. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Mol Cancer Ther. 2010 Apr;9(4):844-55. doi: 10.1158/1535-7163.MCT-09-0971. PubMed PMID: 20371709.

7: Moretti NS, da Silva Augusto L, Clemente TM, Antunes RP, Yoshida N, Torrecilhas AC, Cano MI, Schenkman S. Characterization of Trypanosoma cruzi Sirtuins as Possible Drug Targets for Chagas Disease. Antimicrob Agents Chemother. 2015 Aug;59(8):4669-79. doi: 10.1128/AAC.04694-14. PubMed PMID: 26014945; PubMed Central PMCID: PMC4505258.

8: Dastjerdi MN, Salahshoor MR, Mardani M, Rabbani M, Hashemibeni B, Gharagozloo M, Kazemi M, Esmaeil N, Roshankhah Sh, Golmohammadi R, Mobarakian M. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines. Res Pharm Sci. 2013 Apr;8(2):79-89. PubMed PMID: 24019817; PubMed Central PMCID: PMC3764679.

9: Yao QP, Qi YX, Zhang P, Cheng BB, Yan ZQ, Jiang ZL. SIRT1 and Connexin40 Mediate the normal shear stress-induced inhibition of the proliferation of endothelial cells co-cultured with vascular smooth muscle cells. Cell Physiol Biochem. 2013;31(2-3):389-99. doi: 10.1159/000343376. PubMed PMID: 23548481.

10: Liu PY, Xu N, Malyukova A, Scarlett CJ, Sun YT, Zhang XD, Ling D, Su SP, Nelson C, Chang DK, Koach J, Tee AE, Haber M, Norris MD, Toon C, Rooman I, Xue C, Cheung BB, Kumar S, Marshall GM, Biankin AV, Liu T. The histone deacetylase SIRT2 stabilizes Myc oncoproteins. Cell Death Differ. 2013 Mar;20(3):503-14. doi: 10.1038/cdd.2012.147. PubMed PMID: 23175188; PubMed Central PMCID: PMC3569991.

11: Singh R, Yadav BS, Singh S, Pandey PN, Mani A. In-silico screening of Schistosoma mansoni Sirtuin1 inhibitors for prioritization of drug candidates. Springerplus. 2016 Mar 7;5:286. doi: 10.1186/s40064-016-1891-4. PubMed PMID: 27066323; PubMed Central PMCID: PMC4781818.

12: Lancelot J, Caby S, Dubois-Abdesselem F, Vanderstraete M, Trolet J, Oliveira G, Bracher F, Jung M, Pierce RJ. Schistosoma mansoni Sirtuins: characterization and potential as chemotherapeutic targets. PLoS Negl Trop Dis. 2013 Sep 12;7(9):e2428. doi: 10.1371/journal.pntd.0002428. PubMed PMID: 24069483; PubMed Central PMCID: PMC3772001.

13: Takahashi S, Nakashima Y. Repeated and long-term treatment with physiological concentrations of resveratrol promotes NO production in vascular endothelial cells. Br J Nutr. 2012 Mar;107(6):774-80. doi: 10.1017/S0007114511003588. PubMed PMID: 21791144.

14: Park EY, Woo Y, Kim SJ, Kim DH, Lee EK, De U, Kim KS, Lee J, Jung JH, Ha KT, Choi WS, Kim IS, Lee BM, Yoon S, Moon HR, Kim HS. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding. Int J Biol Sci. 2016 Dec 6;12(12):1555-1567. PubMed PMID: 27994519; PubMed Central PMCID: PMC5166496.

15: Kim TH, Kim HS, Kang YJ, Yoon S, Lee J, Choi WS, Jung JH, Kim HS. Psammaplin A induces Sirtuin 1-dependent autophagic cell death in doxorubicin-resistant MCF-7/adr human breast cancer cells and xenografts. Biochim Biophys Acta. 2015 Feb;1850(2):401-10. doi: 10.1016/j.bbagen.2014.11.007. PubMed PMID: 25445714.

16: Zhao Y, Luo P, Guo Q, Li S, Zhang L, Zhao M, Xu H, Yang Y, Poon W, Fei Z. Interactions between SIRT1 and MAPK/ERK regulate neuronal apoptosis induced by traumatic brain injury in vitro and in vivo. Exp Neurol. 2012 Oct;237(2):489-98. doi: 10.1016/j.expneurol.2012.07.004. PubMed PMID: 22828134.

17: Villalba JM, Alcaín FJ. Sirtuin activators and inhibitors. Biofactors. 2012 Sep-Oct;38(5):349-59. doi: 10.1002/biof.1032. Review. PubMed PMID: 22730114; PubMed Central PMCID: PMC3467333.